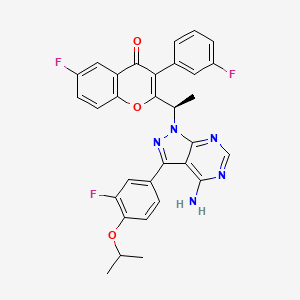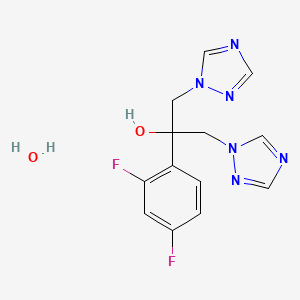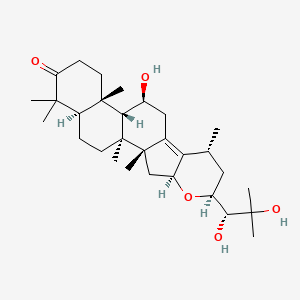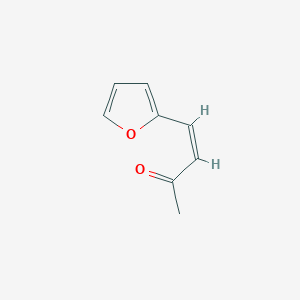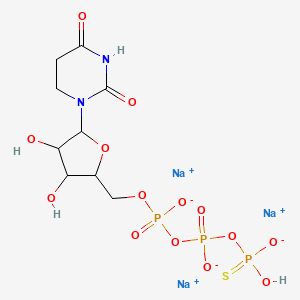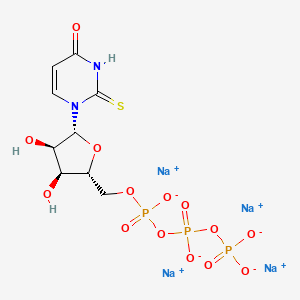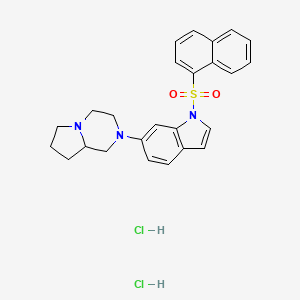
MIRIPLATIN
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Miriplatin is a platinum-based anticancer drug primarily used in the treatment of hepatocellular carcinoma. It is a lipophilic platinum complex that contains myristates as leaving groups and diaminocyclohexane as a carrier ligand . This compound is administered via transcatheter arterial chemoembolization, a procedure that delivers the drug directly to the liver tumor .
Applications De Recherche Scientifique
Miriplatin has several scientific research applications:
Mécanisme D'action
Miriplatin is a lipophilic platinum complex used in the treatment of hepatocellular carcinoma (HCC) and is administered via intra-hepatic arterial injection .
Target of Action
This compound primarily targets the mitochondria of cancer cells . This unique target contributes to its distinct mechanism of action compared to other platinum-based chemotherapeutic agents .
Mode of Action
This compound intercalates into the DNA of cancer cells, forming platinum-DNA adducts . These adducts disrupt the replication and transcription processes, leading to apoptosis or programmed cell death of the malignant cells . In addition, this compound enhances the binding of mitochondrial protease LONP1 with POLG and TFAM, leading to the degradation of POLG and TFAM .
Biochemical Pathways
The degradation of POLG and TFAM initiated by this compound blocks mitochondrial DNA (mtDNA) replication . This blockage induces mitophagy via the PINK1-Parkin axis . Mitophagy is a type of autophagy where damaged mitochondria are selectively degraded, which is crucial for maintaining cellular homeostasis.
Pharmacokinetics
This compound is selectively delivered to the liver, and its platinum and radioactive components are gradually released into systemic circulation and excreted into urine . In dogs with renal impairment, plasma concentrations of ultrafilterable platinum and radioactivity increased due to a reduction in renal clearance .
Result of Action
The result of this compound’s action is the suppression of cancer cell proliferation. This is achieved through the induction of apoptosis in cancer cells and the blocking of mtDNA replication, which leads to the induction of mitophagy .
Action Environment
The action of this compound can be influenced by the level of caveolin-1 (Cav-1) in the cancer cells. Cav-1 determines the entry rate and switch of entry pathways of this compound, indicating a novel role of Cav-1 in nanoparticle entry .
Safety and Hazards
Orientations Futures
Miriplatin plus irradiation had synergistic anti-tumor activity on HCC cells through PUMA-mediated apoptosis and cell cycle arrest. This combination may possibly be effective in treating locally advanced HCC . Further studies are needed to confirm these findings and explore other potential applications of this compound.
Analyse Biochimique
Biochemical Properties
Miriplatin interacts with various enzymes and proteins, exerting its effects through these interactions
Cellular Effects
This compound has been shown to have significant effects on hepatocellular carcinoma cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these interactions are still being researched.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Miriplatin is synthesized by reacting cis-dichloro-[(1R,2R)-(-)-cyclohexanediamine] platinum (II) with silver nitrate to form a platinum-nitrate complex. This complex is then reacted with myristic acid to produce this compound . The reaction conditions typically involve an inert atmosphere and controlled temperatures to ensure the stability of the platinum complex.
Industrial Production Methods
In industrial settings, this compound is produced in large-scale reactors under stringent quality control measures. The process involves the same synthetic route but is optimized for higher yields and purity. The final product is formulated as a suspension with lipiodol for use in transcatheter arterial chemoembolization .
Analyse Des Réactions Chimiques
Types of Reactions
Miriplatin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various platinum-oxygen complexes.
Reduction: It can be reduced to its elemental platinum state under specific conditions.
Substitution: The myristate groups in this compound can be substituted with other ligands, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or oxygen gas under acidic conditions.
Reduction: Sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Various organic ligands under controlled pH and temperature conditions.
Major Products
Oxidation: Platinum-oxygen complexes.
Reduction: Elemental platinum.
Substitution: Platinum complexes with different organic ligands.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cisplatin: Another platinum-based anticancer drug used in various cancers.
Carboplatin: A platinum compound with a similar mechanism of action but different pharmacokinetics.
Oxaliplatin: Used primarily in colorectal cancer treatment.
Uniqueness of Miriplatin
This compound is unique due to its lipophilic nature, which allows for prolonged retention in liver tumors when administered via transcatheter arterial chemoembolization. This property enhances its therapeutic efficacy and reduces systemic side effects compared to other platinum-based drugs .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Miriplatin involves the reaction of two starting materials, oxaliplatin and ioversol. The reaction takes place in two steps, with the first step involving the formation of an intermediate product, and the second step involving the conversion of the intermediate product to Miriplatin.", "Starting Materials": [ "Oxaliplatin", "Ioversol" ], "Reaction": [ "Step 1: Oxaliplatin and ioversol are reacted together in the presence of a base, such as sodium hydroxide, to form an intermediate product.", "Step 2: The intermediate product is then reacted with hydrochloric acid and sodium chloride to form Miriplatin." ] } | |
Numéro CAS |
104276-92-8 |
Formule moléculaire |
C28H50O4Pt.C6H14N2 |
Poids moléculaire |
759.97 |
Synonymes |
MIRIPLATIN |
Origine du produit |
United States |
Q1: How does Miriplatin exert its antitumor activity?
A1: this compound, like other platinum-based drugs, exerts its antitumor effect by binding to DNA and forming platinum-DNA adducts. [, ] This binding disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death). [] this compound exhibits a high affinity for Lipiodol, an oily contrast agent, which allows for sustained release and localized accumulation of the drug at the tumor site after intra-arterial administration. [, ]
Q2: What is the molecular formula and weight of this compound?
A2: this compound's molecular formula is C32H66N2O4Pt. Its molecular weight is 718.95 g/mol. []
Q3: What is the impact of this compound's lipophilic nature on its administration and distribution?
A3: The lipophilic nature of this compound allows it to be effectively suspended in Lipiodol. [, ] This property facilitates its delivery via transarterial chemoembolization (TACE), enabling targeted delivery to the tumor site while minimizing systemic exposure. [, , , , ]
Q4: What are the spectroscopic data available for this compound?
A4: Studies have utilized various analytical techniques to characterize this compound, including elemental analysis, electrospray ionization mass spectrometry (ESI-MS), Fourier transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (1H-NMR), and thermal analysis. [, ]
Q5: Are there specific formulation strategies to enhance this compound's stability, solubility, or bioavailability?
A6: Research on this compound formulation focuses on improving its delivery and therapeutic efficacy. One approach involves creating a freeze-drying preparation that ensures uniform particle size and prevents layering during storage. [] Another strategy involves developing a less-viscous oil-in-water emulsion using a water-soluble contrast agent instead of only Lipiodol. [] This approach aims to enhance drug distribution within the tumor and potentially improve treatment outcomes. []
Q6: What is known about the pharmacokinetics of this compound?
A7: Studies in beagle dogs utilizing size exclusion chromatography-inductively coupled plasma mass spectrometry (SEC-ICP-MS) identified this compound and four metabolites in plasma after intra-hepatic artery administration. [] The primary metabolite (m2) showed association with plasma proteins, while this compound itself did not. [] Further research is needed to fully elucidate the pharmacokinetic profile of this compound in humans.
Q7: What are the known mechanisms of resistance to this compound?
A9: In a rat hepatoma cell line, acquired resistance to this compound was associated with increased expression of the anti-apoptotic protein Bcl-2, leading to reduced apoptosis induction. [] This resistance mechanism differed from cisplatin resistance, indicating distinct pathways. []
Q8: What strategies are being explored to improve the targeted delivery of this compound?
A11: Research focuses on enhancing this compound's delivery to tumor sites while minimizing systemic exposure. Strategies include using microballoon-occluded TACE (B-TACE) [, , ], which utilizes a microballoon catheter to occlude blood flow in the target artery, allowing for increased drug accumulation within the tumor. Other approaches involve developing monodisperse solid-in-oil-in-water emulsions [] and exploring combination therapies with other agents like cisplatin. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


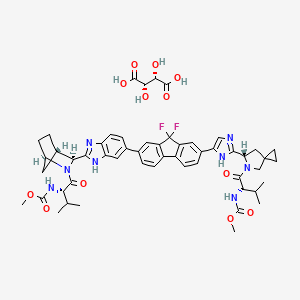

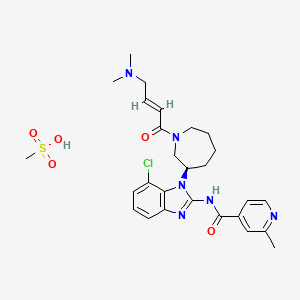
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(1,2,4-triazol-1-yl)pyrimidin-2-one](/img/structure/B1139174.png)
